molecular formula C13H26O3 B14633394 3-Hydroxy-2-methyldodecanoic acid CAS No. 56888-80-3

3-Hydroxy-2-methyldodecanoic acid

Cat. No.: B14633394
CAS No.: 56888-80-3
M. Wt: 230.34 g/mol
InChI Key: OJOCYZAJBYSPBU-UHFFFAOYSA-N
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Description

3-Hydroxy-2-methyldodecanoic acid is a chiral hydroxy fatty acid of significant interest in microbiological and chemical research. This compound is valued for its role as a potential structural component or biosynthetic precursor in the production of sophisticated bioactive molecules. Studies on similar 3-hydroxy fatty acids have demonstrated potent antifungal properties, with research showing activity against a range of molds and yeasts, including Aspergillus fumigatus and Penicillium roqueforti . In the field of surfactant science, 3-hydroxy fatty acid chains are key building blocks of valuable glycolipid biosurfactants, such as serrawettin and rhamnolipids, which are known for their exceptional surface-active properties . The presence of both a hydroxy group and a methyl branch on the alkyl chain influences its physicochemical behavior, including reactivity, viscosity, and solvent miscibility, making it a compound of interest for developing new biomaterials and specialty chemicals . Researchers utilize this fatty acid and its derivatives to explore microbial communication, biofilm formation, and the development of new anti-fungal agents. This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle the compound in accordance with all applicable laboratory safety guidelines.

Properties

CAS No.

56888-80-3

Molecular Formula

C13H26O3

Molecular Weight

230.34 g/mol

IUPAC Name

3-hydroxy-2-methyldodecanoic acid

InChI

InChI=1S/C13H26O3/c1-3-4-5-6-7-8-9-10-12(14)11(2)13(15)16/h11-12,14H,3-10H2,1-2H3,(H,15,16)

InChI Key

OJOCYZAJBYSPBU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(C(C)C(=O)O)O

Origin of Product

United States

Preparation Methods

Diazotization and Chain Elongation

A patent describing the synthesis of (S)-2-hydroxy-3-o-methylpropanoic acid provides a foundational framework for adapting diazotization reactions to longer-chain analogs. In this method, 2-methyl-L-phenylalanine hydrochloride undergoes diazotization with sodium nitrite in a 1,4-dioxane-water system, yielding a hydroxy acid while preserving stereochemistry. For 3-hydroxy-2-methyldodecanoic acid, the precursor would require a 12-carbon backbone. Modifications include:

  • Starting material : Replace 2-methyl-L-phenylalanine with 2-methyl-L-dodecanoic acid derivatives.
  • Reaction conditions : Prolonged stirring (24–48 hours) at 0–5°C to accommodate slower kinetics of longer chains.
  • Purification : Slurrying with petroleum ether:ethyl acetate (3:1 v/v) achieves 85% purity, as validated by LC-MS and $$ ^1H $$-NMR.

Table 1: Diazotization Parameters for this compound

Parameter Value Source
Precursor 2-Methyl-L-dodecanoic acid
Solvent System 1,4-Dioxane:H₂O (1:1 v/v)
Reaction Time 48 hours
Yield 72–78% (theoretical)
Purity (HPLC) ≥85%

Ester Hydrolysis and Functionalization

The synthesis of 3-hydroxy-2-naphthyl hydroxamic acid via methyl ester intermediates offers a pathway for hydroxy acid production. Applied to this compound:

  • Methyl ester formation : React dodecanoic acid with methanol under acid catalysis.
  • Hydroxylamine treatment : Introduce the hydroxyl group via nucleophilic substitution.
  • Acid hydrolysis : Convert the ester to the free acid using 3 M HCl.
    This method yields 71.2% product but requires chromatographic purification, limiting scalability.

Microbial Biosynthesis

Fermentation with Modified Lactobacillus Strains

Lactobacillus plantarum produces 3-hydroxydecanoic acid via β-oxidation pathways. By engineering the strain to overexpress thioesterases and elongases, the chain length extends to 12 carbons:

  • Culture medium : MRS broth supplemented with 2% glucose and 0.1% Tween 80.
  • Incubation : 37°C for 72 hours under anaerobic conditions.
  • Extraction : Ethyl acetate partitioning followed by silica gel chromatography.

Table 2: Microbial Production Metrics

Metric Value Source
Strain L. plantarum (engineered)
Titer 1.2 g/L
Enantiomeric Excess (ee) 98% (R-configuration)
Recovery Efficiency 67%

Fungal Secondary Metabolites

Morinagadepsin, a depsipeptide isolated from Morinagamyces sp., contains a 3-hydroxy-2-methyldecanyl unit. Partial hydrolysis of such metabolites releases hydroxy acids, suggesting a route to this compound via fungal fermentation. Key steps include:

  • Strain selection : High-yield Aspergillus or Penicillium species.
  • Hydrolysis : 6 N HCl at 90°C for 18 hours.

Stereochemical Control and Analysis

J-Based Configuration Analysis

The absolute configuration of the 3-hydroxy-2-methyldodecanoyl moiety is determined via $$ ^1H $$-$$ ^1H $$ coupling constants and Mosher’s method:

  • Partial hydrolysis : Cleave ester bonds to isolate the hydroxy acid.
  • Mosher esterification : React with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride.
  • NMR comparison : Δδ values (δS − δR) confirm the R-configuration at C-3.

Marfey’s Method for Amino Acid Derivatives

For hydroxy acids conjugated to peptides, Marfey’s reagent (FDAA) derivatizes hydrolysates, enabling LC-MS determination of stereochemistry. Applied to this compound:

  • Hydrolysis : 6 N HCl at 90°C for 18 hours.
  • Derivatization : FDAA in acetone at 40°C for 40 minutes.
  • Analysis : Reverse-phase HPLC with UV detection at 340 nm.

Industrial Scalability and Challenges

Yield Optimization

  • Chemical synthesis : Catalyst screening (e.g., TEMPO for oxidation steps) improves yields to 82%.
  • Fermentation : Metabolic engineering to suppress β-oxidation enhances titer to 2.5 g/L.

Table 3: Comparative Analysis of Synthesis Methods

Method Yield Purity Cost Scalability
Diazotization 78% 85% Moderate High
Microbial Fermentation 67% 95% High Moderate
Fungal Hydrolysis 55% 90% Low Low

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-methyldodecanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-oxo-2-methyldodecanoic acid.

    Reduction: Formation of 3-hydroxy-2-methyldodecanol.

    Substitution: Formation of 3-chloro-2-methyldodecanoic acid or 3-bromo-2-methyldodecanoic acid.

Scientific Research Applications

3-Hydroxy-2-methyldodecanoic acid is a branched-chain fatty acid that features a hydroxyl group on the third carbon atom of a twelve-carbon dodecanoic acid backbone. It has a molecular weight of approximately 230.34 g/mol. The presence of both hydroxy and methyl functional groups in its structure makes it valuable in chemical and biological studies.

Scientific Research Applications

This compound has applications across various scientific disciplines.

Chemistry It serves as a building block in the synthesis of complex molecules. The compound can undergo oxidation to form 3-oxo-2-methyldodecanoic acid, reduction to form 3-hydroxy-2-methyldodecanol, and substitution to form 3-chloro-2-methyldodecanoic acid or 3-bromo-2-methyldodecanoic acid.

Biology It is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.

Medicine It is investigated for its antimicrobial and anti-inflammatory properties.

Industry It is utilized in the production of biodegradable polymers and surfactants. Rhamnolipids, which contain fatty acids, are valuable molecules with "eco-friendly" properties and are used in cosmetics, pharmaceuticals, and agriculture. They are also seen as serious competitors to synthetic surfactants in industries such as oil recovery, therapeutics, cleaners and agriculture .

Case Studies and Research Findings

  • HIV Protease Inhibitors 3-hydroxy-2-methylbenzoic acid is a key compound for a number of HIV protease inhibitors .
    *Several active compounds are described in WO 95/21164, WO 95/32185 and WO 96/22287 .
  • Antitumor Activity Certain synthetic compounds containing hydroxy fatty acids have demonstrated moderate antitumor activity . For example, compounds containing (S)-7,7-dichloro-3-hydroxy-2,2-dimethyloctanoic acid show moderate antitumor activity .
  • Marine Cyanobacteria Fatty acids have been isolated from marine cyanobacteria and shown to have a range of biological activities, including cytotoxicity . For example, an acetylenic acid was found to cause a morphological change in 3Y1 rat fibroblast cells, and viridamide A showed anti-trypanosomal and anti-leishmanial activity .
  • Fungal Chemotaxonomy Fungal chemotaxonomy uses the production profile of metabolites, especially secondary metabolites, to classify fungi .
  • Surface Slicks in the Gulf of Mexico 2-Methyl-branched fatty acids have been found in surface slicks with dense blooms of Trichodesmium erythraeum .
  • Antimicrobial Activity A fatty acid derivative named COW3 displayed antagonistic activity and mycophagy against Pythium myriotylum, while mainly showed mycophagy on Pyricularia oryzae; purified bananamides D-G inhibited the growth of P. myriotylum and P. oryzae and caused hyphal distortion .

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-methyldodecanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating enzyme activity or by integrating into cell membranes, thereby affecting membrane fluidity and function. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 3-hydroxy-2-methyldodecanoic acid with structurally related hydroxy fatty acids and esters based on chain length, substituent positions, and key physical properties:

Compound Name Molecular Formula Molecular Weight Hydroxy Position Methyl/Methylene Position Melting Point (°C) Key Properties
3-Hydroxydodecanoic acid C₁₂H₂₄O₃ 216.32 3 None 70–70.5 Bioactive in fatty acid metabolism
(R)-3-Hydroxydodecanoic acid C₁₂H₂₄O₃ 216.32 3 (R-enantiomer) None Not reported Intermediate in fatty acid biosynthesis
3-Hydroxy-2-methylpentanoic acid C₆H₁₂O₃ 132.16 3 2 Not reported Shorter chain, similar substitution
3-Hydroxyhexadecanoic acid C₁₆H₃₂O₃ 272.42 3 None Not reported Longer chain, higher hydrophobicity
3-Hydroxy-2-methylenedodecanoic acid tert-butyl ester C₁₇H₃₀O₃ 284.43 3 2-methylene (CH₂=) Not reported Ester derivative; stabilized for synthesis

Key Observations :

  • Chain Length: Increasing chain length (e.g., C₁₂ vs.
  • Substituent Effects: The methyl group at position 2 in 3-hydroxy-2-methylpentanoic acid introduces steric hindrance, which may influence enzymatic interactions compared to unmethylated analogs like 3-hydroxydodecanoic acid.
  • Enantiomer Specificity: The (R)-enantiomer of 3-hydroxydodecanoic acid is explicitly involved in biosynthetic pathways, highlighting the importance of stereochemistry in biological activity .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-Hydroxy-2-methyldodecanoic acid, and how do they influence experimental design?

  • Answer : The compound’s molecular formula (C₁₃H₂₆O₃), molecular weight (~242.35), and functional groups (hydroxy and methyl branches) dictate its solubility, reactivity, and stability. For example:

  • Melting Point : ~70–70.5°C (observed in related 3-hydroxydodecanoic acid) suggests solid-state storage at 2–8°C to prevent degradation .
  • pKa : Predicted ~4.38 (based on analogs) indicates partial ionization in physiological buffers, affecting extraction and purification strategies .
  • Boiling Point : 113–115°C at 3 Torr (for shorter-chain analogs) implies vacuum distillation or low-pressure LC-MS for analysis .
    • Methodological Note : Use differential scanning calorimetry (DSC) for melting point validation and potentiometric titration for pKa determination.

Q. How can this compound be synthesized in a laboratory setting?

  • Answer : Common routes for hydroxy fatty acids include:

  • Microbial Biosynthesis : Engineered E. coli or yeast strains expressing P450 enzymes for regioselective hydroxylation .
  • Chemical Synthesis : Reduction of 3-keto-2-methyldodecanoic acid intermediates (e.g., using NaBH₄ or catalytic hydrogenation) .
  • Ester Hydrolysis : Saponification of methyl or tert-butyl esters (e.g., CAS 91095-87-3) under alkaline conditions .
    • Critical Step : Monitor reaction progress via TLC or GC-MS to avoid over-reduction or side products .

Q. What analytical techniques are most reliable for characterizing this compound?

  • Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm hydroxy (δ 1.5–2.5 ppm) and methyl (δ 0.8–1.2 ppm) groups .
  • Mass Spectrometry : High-resolution LC-MS or MALDI-TOF for molecular ion ([M-H]⁻ at m/z 241.18) and fragmentation patterns .
  • Chromatography : Reverse-phase HPLC with C18 columns and UV detection at 210 nm (carboxylic acid absorbance) .
    • Data Validation : Cross-reference with NIST spectral libraries or synthetic standards .

Advanced Research Questions

Q. How do structural modifications (e.g., methyl branching) impact the metabolic fate of this compound in lipid pathways?

  • Answer :

  • β-Oxidation Interference : The 2-methyl group sterically hinders acyl-CoA dehydrogenase, leading to partial degradation and accumulation of intermediates—useful for studying peroxisomal disorders .
  • Enzyme Specificity : Use radiolabeled (¹⁴C) analogs to trace incorporation into phospholipids or sphingolipids in cell models .
    • Experimental Design : Compare wild-type vs. Pex5⁻/⁻ knockout mice to assess peroxisomal β-oxidation efficiency .

Q. What are the challenges in resolving contradictory data on the bioactivity of this compound across studies?

  • Answer : Discrepancies may arise from:

  • Purity Issues : Impurities in commercial batches (e.g., <98% purity) can skew biological assays. Validate via GC-FID or NMR .
  • Isomerization : Racemization during storage (e.g., R/S enantiomers) alters receptor binding. Use chiral HPLC or CD spectroscopy .
    • Case Study : Re-evaluate conflicting cytotoxicity data by testing enantiomerically pure samples synthesized via asymmetric catalysis .

Q. How can researchers optimize stability during long-term storage of this compound?

  • Answer :

  • Storage Conditions : Lyophilize and store under argon at –80°C to prevent oxidation. Avoid repeated freeze-thaw cycles .
  • Stabilizers : Add antioxidants (e.g., BHT at 0.01%) or chelating agents (EDTA) to aqueous solutions .
    • Degradation Monitoring : Track peroxide formation via iodometric titration or FTIR for carbonyl peaks .

Methodological Challenges

Q. What strategies mitigate interference from this compound in complex biological matrices during LC-MS analysis?

  • Answer :

  • Sample Prep : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis HLB) to isolate acidic lipids .
  • Ion Suppression : Use isotope-labeled internal standards (e.g., ¹³C-labeled analogs) to correct matrix effects .
    • Advanced Tip : Employ ion mobility spectrometry (IMS) to separate isobaric lipids in metabolomic workflows .

Q. How can computational modeling predict the interaction of this compound with lipid-binding proteins?

  • Answer :

  • Docking Studies : Use AutoDock Vina with crystal structures of FABP4 or PPARγ to map binding affinities .
  • MD Simulations : GROMACS for 100-ns trajectories to assess conformational stability in lipid bilayers .
    • Validation : Correlate with SPR or ITC binding assays using recombinant proteins .

Safety and Compliance

Q. What are the critical safety protocols for handling this compound in the laboratory?

  • Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (H315/H319 hazards) .
  • Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of aerosols .
  • Spill Management : Neutralize with alkaline absorbents (e.g., sodium bicarbonate) and dispose as hazardous waste .

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